6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide
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Overview
Description
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzo[de]isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Uniqueness
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoylphenyl group, in particular, may enhance its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c25-33(31,32)18-13-11-17(12-14-18)26-21(28)10-2-1-3-15-27-23(29)19-8-4-6-16-7-5-9-20(22(16)19)24(27)30/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKKHBFABREMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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